molecular formula C9H7NO3 B1588355 4-acetylbenzo[d]oxazol-2(3H)-one CAS No. 70735-79-4

4-acetylbenzo[d]oxazol-2(3H)-one

Cat. No. B1588355
CAS RN: 70735-79-4
M. Wt: 177.16 g/mol
InChI Key: FZAQRVWPQCXSPC-UHFFFAOYSA-N
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Description

4-Acetylbenzo[d]oxazol-2(3H)-one, also known as 4-ABO, is an organic compound that has been studied for its potential applications in the laboratory setting. 4-ABO is a colorless solid with a molecular weight of 190.2 g/mol and a melting point of 134-135°C. It is a derivative of the benzoxazole family and has been used in a variety of research applications due to its properties.

Scientific Research Applications

Synthesis and Photoreactivity

  • A study by Tavernier, Damme, Ricquier, and Anteunis (2010) discusses an improved synthesis method for 3H-1,3-oxazol-2-one, a compound closely related to 4-acetylbenzo[d]oxazol-2(3H)-one, by boiling 4-methoxy-1,3-oxazolidin-2-one with acetic acid and acetic anhydride (Tavernier et al., 2010).
  • Dietliker, Gilgen, Heimgartner, and Schmid (1976) researched the photochemical properties of 4-substituted 5-Methyl-3-phenyl-isoxazoles, which helps in understanding the photoreactivity of similar structures like 4-acetylbenzo[d]oxazol-2(3H)-one (Dietliker et al., 1976).

Antimicrobial Activity

  • Argade, Kalrale, and Gill (2008) focused on the synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-one and their antimicrobial properties. This provides insights into the potential antimicrobial applications of similar compounds like 4-acetylbenzo[d]oxazol-2(3H)-one (Argade et al., 2008).

Stability under Stressful Conditions

  • Gendugov, Glushko, Ozerov, and Shcherbakova (2021) studied the stability of a related compound, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under stress conditions, which could provide insights into the stability of 4-acetylbenzo[d]oxazol-2(3H)-one (Gendugov et al., 2021).

Biological Activity

  • Ustabaş, Süleymanoğlu, Ünver, and Direkel (2020) synthesized and studied the antimicrobial activity of compounds containing oxazole rings, which can be relevant for understanding the biological activity of 4-acetylbenzo[d]oxazol-2(3H)-one (Ustabaş et al., 2020).

Solubility and Physical Properties

  • Sunsandee, Hronec, Štolcová, Leepipatpiboon, and Pancharoen (2013) researched the solubility of 4-acetylbenzoic acid in various solvents, which is helpful in understanding the solubility and physical properties of structurally related compounds like 4-acetylbenzo[d]oxazol-2(3H)-one (Sunsandee et al., 2013).

properties

IUPAC Name

4-acetyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5(11)6-3-2-4-7-8(6)10-9(12)13-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAQRVWPQCXSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433720
Record name 4-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Acetyl-2(3H)-benzoxazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-acetylbenzo[d]oxazol-2(3H)-one

CAS RN

70735-79-4
Record name 4-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70735-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetyl-2(3H)-benzoxazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217 - 218 °C
Record name 4-Acetyl-2(3H)-benzoxazolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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